N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15188327
InChI: InChI=1S/C18H13Cl2N5O2/c19-11-7-4-8-12(15(11)20)21-14(26)9-13-17(27)23-18-22-16(24-25(13)18)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,21,26)(H,22,23,24,27)
SMILES:
Molecular Formula: C18H13Cl2N5O2
Molecular Weight: 402.2 g/mol

N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

CAS No.:

Cat. No.: VC15188327

Molecular Formula: C18H13Cl2N5O2

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide -

Specification

Molecular Formula C18H13Cl2N5O2
Molecular Weight 402.2 g/mol
IUPAC Name N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Standard InChI InChI=1S/C18H13Cl2N5O2/c19-11-7-4-8-12(15(11)20)21-14(26)9-13-17(27)23-18-22-16(24-25(13)18)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,21,26)(H,22,23,24,27)
Standard InChI Key NUZINJIHXQGWDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)Cl

Introduction

N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide is a complex organic compound characterized by its unique structural features, including a dichlorophenyl moiety attached to an acetamide group, linked to a 5-oxo-4H-imidazo[1,2-b] triazole derivative. This compound belongs to the class of heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities.

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide can be achieved through several methodologies, typically involving multi-step reactions. These methods highlight the versatility in synthesizing such complex heterocyclic compounds.

  • Multi-step Reactions: These involve various reagents and conditions to achieve the desired molecular structure. Common solvents include dimethyl sulfoxide or ethanol, with bases like potassium carbonate facilitating the reactions.

  • Use of Commercially Available Reagents: Syntheses often utilize cheap, commercially available reagents, making the process more accessible.

Potential Applications

N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide could find applications in various fields due to its structural features and potential biological activities.

Application AreaPotential Use
Medicinal ChemistryAntibacterial and antifungal activities
Pharmaceutical ResearchDrug design and development
Biological StudiesInteraction studies for therapeutic roles

Chemical Reactivity

The chemical reactivity of N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide can be explored through various synthetic pathways. For instance, it may undergo nucleophilic substitution due to the presence of the dichlorophenyl group. Additionally, the imidazo[1,2-b] triazole ring can participate in cyclization reactions or form coordination complexes with metal ions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator